tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate

Physicochemical property Boiling point Purification compatibility

Medicinal chemistry programs requiring a specific 2-aminomethyl piperidine vector often struggle with regioisomeric impurities that derail fragment growth. This Boc-protected 2-amidoxime piperidine (CAS 479080-30-3) provides the exact spatial geometry needed for selective metal-chelation and cyclization. - Exclusive 2-substitution pattern enables selective reduction to the 2-aminomethyl pharmacophore. - Provides a 14% cost advantage over the 3-isomer, with superior ≥98% purity. - Furnishes unique three-dimensional vectors for fragment-based library design.

Molecular Formula C11H21N3O3
Molecular Weight 243.3 g/mol
CAS No. 479080-30-3
Cat. No. B1525740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
CAS479080-30-3
Molecular FormulaC11H21N3O3
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C(=NO)N
InChIInChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
InChIKeyXZCPIKZHYXKFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Baseline


tert-Butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate is a Boc-protected 2-amidoxime-substituted piperidine building block employed as a synthetic intermediate in medicinal chemistry. It possesses molecular formula C₁₁H₂₁N₃O₃ and average mass 243.30 Da. The compound exists as the (Z)-configured amidoxime tautomer, a structural feature that dictates its metal-chelating properties and reactivity in subsequent transformations . Its predicted density is 1.2±0.1 g/cm³, and it is supplied as a solid with a purity specification of ≥98% .

Regiospecific building block 2‑Amidoxime piperidine for fragment elaboration with precise spatial orientation
Metal-chelation capable (Z)‑Amidoxime tautomer supports transition‑metal binding in metalloenzyme inhibitor design
Boc‑protected intermediate Compatible with standard deprotection and further functionalization workflows

Why Generic Substitution of Positional Isomers Fails


Positional isomerism on the piperidine ring profoundly alters the three-dimensional orientation of the reactive amidoxime group, leading to divergent molecular shapes, metal-chelation geometries, and downstream synthetic outcomes. Regioisomeric piperidine building blocks are known to produce fragments with distinct spatial properties that cannot be interchanged in fragment-based drug discovery programs [1]. Substituting the 2-amidoxime regioisomer with its 3‑ or 4‑position analogs changes the vector of the functional group relative to the Boc-protected nitrogen, thereby altering cyclization trajectories, metal-binding modes, and the structures of final pharmaceutical intermediates.

Positional isomerism

3‑ or 4‑amidoxime regioisomers alter amidoxime vector relative to Boc‑N, shifting cyclization and metal‑binding geometry.

Divergent molecular shape

Regioisomeric piperidines produce fragments with distinct 3D shapes; direct substitution may compromise fragment‑based library design.

Synthetic outcome variability

Different regioisomers can lead to different downstream intermediates and final pharmaceutical structures; interchanging them risks route failure.

Comparator-Based Evidence for Procurement Decisions


Boiling Point: 2-Amidoxime vs. 4-Amidoxime Regioisomer

The 2‑amidoxime regioisomer (target) exhibits a predicted boiling point of 355.3±52.0 °C at 760 mmHg , while the 4‑amidoxime regioisomer (CAS 280110-63-6) shows a predicted boiling point of 395.4±52.0 °C . The approximately 40 °C lower boiling point of the 2‑isomer may facilitate distillative purification or solvent removal under milder conditions in certain synthetic workflows.

Boiling point
Cross-study comparable
355.3±52.0 °C vs 395.4±52.0 °C
~40 °C lower
Lower bp may ease solvent removal
Predicted values (ACD/Labs); experimental verification advised
Physicochemical property Boiling point Purification compatibility

Cost-per-Gram Across Boc-Piperidine Amidoxime Regioisomers

The 2‑amidoxime (target) is priced at €351.00/g from a major supplier . The 3‑amidoxime regioisomer (CAS 479080-28-9) is €407.00/g , while the 4‑amidoxime (CAS 280110-63-6) is available at £71.00/g (~€81.50/g) . The target compound occupies an intermediate price point: 14% less expensive than the 3‑isomer but substantially more costly than the 4‑isomer, reflecting the differential synthetic accessibility of each regioisomer.

Cost per gram
Head-to-head
€351.00/g vs €407.00/g (3‑isomer)
14% lower than 3‑isomer
4‑isomer ~€81.50/g, but different regiochemistry
Cost advantage for mandatory 2‑regiochemistry
Prices as of May 2026; pack size 1 g
Procurement cost Regioisomer pricing Building block economics

Purity Specification Benchmark: 2-Amidoxime vs. 4-Amidoxime

The 2‑amidoxime target compound is supplied at a guaranteed purity of ≥98% (ChemScene, Cat. CS-0332061) . The 4‑amidoxime regioisomer (CAS 280110-63-6) from Fluorochem carries a purity specification of 95% . This 3-percentage-point purity differential may reduce the need for additional purification steps when using the 2‑isomer in sensitive catalytic or medicinal chemistry applications.

Purity specification
Head-to-head
≥98% vs 95% (4‑isomer)
+3 pp higher specification
Higher guaranteed purity may reduce repurification needs
Commercial CoA specifications
Purity specification Quality control Commercial grade comparison

Key Application Scenarios for Procurement


Synthesis of 2-Aminomethylpiperidine Pharmacophores

The 2‑amidoxime group can be selectively reduced to the corresponding 2‑aminomethyl moiety, a privileged scaffold in numerous CNS-active and cardiovascular drug candidates. Researchers requiring this specific regioisomer should procure the 2‑amidoxime building block, as the 3‑ and 4‑isomers cannot generate the 2‑aminomethyl substitution pattern [1].

Metal-Chelating Ligands for Metalloenzyme Inhibitors

The amidoxime functionality chelates transition metals; the 2‑position places the metal-binding site adjacent to the Boc-protected piperidine nitrogen, enabling intramolecular hydrogen-bonding or second-sphere interactions not available to the 3‑ or 4‑regioisomers. This regiospecific geometry is essential for designing selective metalloprotease or factor Xa inhibitor candidates [1].

Cost-Sensitive Scale-Up with Mandatory 2-Regiochemistry

When synthetic routes demand the 2‑amidoxime regioisomer, the target compound's 14% lower cost compared to the 3‑isomer (€351/g vs. €407/g) and its higher commercial purity (≥98% vs. 95% for the 4‑isomer) make it the economically and qualitatively advantageous procurement choice.

Fragment-Based Drug Discovery and 3D Diversity

Regioisomeric piperidine building blocks provide distinct three-dimensional vectors for fragment growth. The 2‑amidoxime regioisomer offers a unique spatial presentation of the hydrogen-bond-donating/accepting amidoxime group relative to the Boc-protected amine, contributing to library diversity that cannot be achieved with the 3‑ or 4‑isomers [1].

Application
Selection Property
Validation Focus
2‑Aminomethylpiperidine pharmacophore synthesis
Regiospecific 2‑amidoxime geometry
Reduction conditions and regiochemical fidelity
Metalloenzyme inhibitor design
(Z)‑Amidoxime metal‑chelation mode
Chelation geometry and inhibitor potency assessment
Cost‑conscious scale‑up requiring 2‑regiochemistry
Intermediate price point and purity specification
Supplier pricing and purity consistency
Fragment‑based library design
Unique 3D vector presentation
Fragment shape diversity and synthetic tractability
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